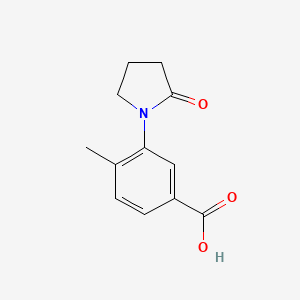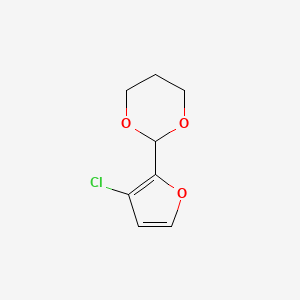
2-(5-Methylfuran-2-yl)butanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Methylfuran-2-yl)butanal is an organic compound with the molecular formula C9H12O2 It is a furan derivative, characterized by a furan ring substituted with a methyl group at the 5-position and a butanal group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(5-Methylfuran-2-yl)butanal can be synthesized through the hydroxyalkylation/alkylation of 2-methylfuran with butanal. This reaction is typically carried out using acidic ion-exchange resins as catalysts. The reaction conditions involve temperatures ranging from 50°C to 90°C and a stoichiometric reactant molar ratio of 2-methylfuran to butanal (2:1). The highest butanal conversion (90%) is achieved at 50°C over Dowex 50Wx2 with negligible formation of 2-methylfuran oligomers .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the use of biomass-derived feedstocks and catalytic processes is a promising approach for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methylfuran-2-yl)butanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions can be facilitated by acids or Lewis acids.
Major Products
Oxidation: 2-(5-Methylfuran-2-yl)butanoic acid or 2-(5-Methylfuran-2-yl)butanone.
Reduction: 2-(5-Methylfuran-2-yl)butanol.
Substitution: Various substituted furans depending on the electrophile used.
Scientific Research Applications
2-(5-Methylfuran-2-yl)butanal has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of flavoring agents and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(5-Methylfuran-2-yl)butanal involves its interaction with various molecular targets. The furan ring can undergo oxidation to form reactive intermediates, which can further react with biological molecules. The aldehyde group can form Schiff bases with amines, leading to the formation of imines and other derivatives. These reactions can modulate biological pathways and exert various effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylfuran: A precursor for 2-(5-Methylfuran-2-yl)butanal, used in similar hydroxyalkylation/alkylation reactions.
5-Methylfurfural: Another furan derivative with similar reactivity but different applications.
2-(5-Methylfuran-2-yl)ethanol: A reduction product of this compound with different chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and industrial chemistry.
Properties
CAS No. |
123821-11-4 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-(5-methylfuran-2-yl)butanal |
InChI |
InChI=1S/C9H12O2/c1-3-8(6-10)9-5-4-7(2)11-9/h4-6,8H,3H2,1-2H3 |
InChI Key |
PFLUFBMKOXFWSD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C=O)C1=CC=C(O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2,4-Dichloro-6-methylpyrido[3,4-d]pyrimidine](/img/structure/B13711509.png)

![Trimethyl pyrrolo[1,2-b]pyridazine-5,6,7-tricarboxylate](/img/structure/B13711527.png)


![3,4-Bis[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B13711540.png)

